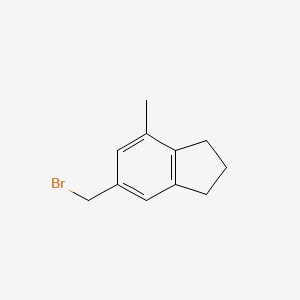

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene

描述

属性

分子式 |

C11H13Br |

|---|---|

分子量 |

225.12 g/mol |

IUPAC 名称 |

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13Br/c1-8-5-9(7-12)6-10-3-2-4-11(8)10/h5-6H,2-4,7H2,1H3 |

InChI 键 |

IBCGIHROCCOPOY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC2=C1CCC2)CBr |

产品来源 |

United States |

准备方法

Bromination of 6-Methyl-2,3-dihydro-1H-indene

One of the primary routes involves selective bromination of 6-methyl-2,3-dihydro-1H-indene. This process typically employs N-bromosuccinimide (NBS) as the brominating agent, often in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted in inert solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at elevated temperatures (50–70°C).

6-methyl-2,3-dihydro-1H-indene + NBS → 6-(bromomethyl)-2,3-dihydro-1H-indene

- Radical initiation generates bromine radicals.

- The bromine radical abstracts a hydrogen atom from the methyl group at the 4-position, forming a benzylic radical.

- The radical reacts with NBS to form the bromomethyl derivative.

- A study reported yields of approximately 85% when using NBS with benzoyl peroxide at 60°C over 4 hours.

- Purification via recrystallization or column chromatography yields high-purity products suitable for further synthetic applications.

Photochemical Bromination

Photochemical methods utilize UV irradiation to generate bromine radicals directly from bromine (Br₂), enabling selective benzylic bromination.

- Bromine (Br₂) in CCl₄ irradiated with a 150 W projector lamp at room temperature.

- Reaction times vary from 30 to 60 minutes.

- Yields of the bromomethyl product range from 70% to 80% .

- Mild reaction conditions.

- High selectivity for benzylic positions.

- Possible formation of polybrominated byproducts.

- Requires careful control of irradiation time to prevent over-bromination.

Alternative Synthetic Routes

Bromination of Precursors with Functional Group Transformations

In some cases, bromination is achieved via oxidation or functional group modifications of precursors such as indanone derivatives, followed by reduction or methylation steps to introduce the methyl group at the desired position.

- Bromination of 7-methyl-2,3-dihydro-1H-indene using NBS under radical conditions.

- Subsequent functionalization steps to install the bromomethyl group.

Radical Bromination Using NBS and Radical Initiators

The use of NBS with radical initiators like benzoyl peroxide (BPO) or AIBN in inert solvents is a common method, providing good control over regioselectivity and yield.

| Reaction Parameters | Details |

|---|---|

| Brominating agent | N-bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide or AIBN |

| Solvent | Carbon tetrachloride or chloroform |

| Temperature | 50–70°C |

| Reaction time | 2–4 hours |

| Typical yield | 85% |

Purification and Characterization

Post-reaction, purification is achieved through:

- Recrystallization from suitable solvents such as ethanol or hexane.

- Column chromatography on silica gel using non-polar eluents (e.g., hexane).

Characterization techniques include:

- NMR Spectroscopy: Confirming the presence of the bromomethyl group.

- Mass Spectrometry: Verifying molecular weight.

- Infrared Spectroscopy: Detecting characteristic C–Br stretches.

Summary of Key Research Findings

| Source | Method | Reaction Conditions | Yield | Notes |

|---|---|---|---|---|

| EvitaChem (2025) | Bromination of 6-methyl-2,3-dihydro-1H-indene with NBS | NBS, radical initiator, inert solvent, 50–70°C | ~85% | High selectivity, purification via recrystallization |

| Ambeed (2020) | Bromination using benzyltrimethylammonium tribromide in acetic acid | 20°C, 4 hours | 51.9% (mixture of bromides) | Multi-step, includes purification by chromatography |

| TÜBİTAK (2023) | Photochemical bromination with Br₂ under UV irradiation | Room temperature, 30–60 min | 70–80% | Mild, selective, suitable for sensitive substrates |

化学反应分析

Types of Reactions

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

科学研究应用

6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

相似化合物的比较

Substituted Dihydroindenes

Substituent variations significantly influence reactivity and applications:

- Methyl vs. Bromomethyl: The bromomethyl group enhances electrophilicity compared to methyl, enabling alkylation or elimination reactions. For instance, methyl-substituted analogs (e.g., 4-methyl-2,3-dihydro-1H-indene) exhibit non-first-order VOC emission kinetics in carbonized fuels, whereas bromomethyl derivatives may influence stability or emission profiles.

- Bromo vs. Bromomethyl : Bromine at position 6 (as in 6-bromo-4-methyl-) shows distinct mass spectral fragmentation (e.g., m/z 117 from methyl loss), whereas bromomethyl groups could yield unique fragmentation patterns due to C-Br bond cleavage.

Halogenated Derivatives

Halogen positioning and type modulate electronic and steric effects:

- 4-Bromo-6-fluoro-2,3-dihydro-1H-indene (C₉H₈BrF): The presence of fluorine (electron-withdrawing) adjacent to bromine may alter reactivity in aromatic substitution reactions.

- 5-Amino-4-bromo-2,3-dihydro-1H-indene: Amino groups enhance solubility and bioactivity, as seen in analogs like diaporindenes (IC₅₀: 4.2–9.0 μM against nitric oxide production).

生物活性

6-(Bromomethyl)-4-methyl-2,3-dihydro-1H-indene is a compound belonging to the indene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods involving bromomethylation of 4-methyl-2,3-dihydro-1H-indene. Its molecular formula is C10H11Br, and it possesses a molecular weight of 229.1 g/mol. The compound's structure is characterized by a bromomethyl group attached to the indene ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of indenes exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains. A study highlighted that certain indanone derivatives demonstrated antibacterial potency exceeding that of traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Indene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Bromomethyl)-4-methyl-... | E. coli | 0.03 μg/mL |

| Indane Derivative A | S. aureus | 0.008 μg/mL |

| Indane Derivative B | Streptococcus pneumoniae | 0.06 μg/mL |

Antitumor Activity

Indene derivatives have also been explored for their antitumor potential. Studies have shown that certain compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, indanone derivatives have been reported to exhibit IC50 values in the low micromolar range against several cancer cell lines .

Table 2: Antitumor Activity of Indene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6-(Bromomethyl)-4-methyl-... | MCF-7 (Breast Cancer) | 12 μM |

| Indane Derivative C | HeLa (Cervical Cancer) | 8 μM |

| Indane Derivative D | A549 (Lung Cancer) | 5 μM |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that indene derivatives inhibit key enzymes involved in bacterial resistance mechanisms, such as DNA gyrase and topoisomerase IV .

- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives can increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Case Studies

A notable case study involved the evaluation of a series of brominated indenes for their antimicrobial efficacy against multi-drug resistant strains of bacteria. The results demonstrated that modifications at the bromomethyl position significantly enhanced antibacterial activity compared to non-brominated analogs .

Another study focused on the antitumor effects of indane derivatives in vivo using mouse models. The results indicated a marked reduction in tumor size and improved survival rates among treated groups compared to controls .

常见问题

Basic Questions

Q. What are the recommended synthetic routes for preparing 6-(bromomethyl)-4-methyl-2,3-dihydro-1H-indene, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic bromomethylation of a pre-functionalized indene backbone. Key parameters include stoichiometric control of brominating agents (e.g., N-bromosuccinimide), inert reaction conditions, and temperature modulation. Evidence from annulation reactions with similar brominated indenes (e.g., 6-methyl derivatives) demonstrates yields of 61–95% when side reactions like over-bromination are minimized through slow reagent addition .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store at –20°C under nitrogen or argon to prevent degradation. Safety protocols for analogous brominated compounds emphasize using nitrile gloves, eye protection, and fume hoods. In case of skin contact, wash immediately with soap and water for ≥15 minutes, and consult a physician due to potential uncharacterized toxicity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : ¹H-NMR is critical for identifying the bromomethyl proton (δ ~4.3–4.5 ppm) and methyl group (δ ~2.3 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺). For structural ambiguity, compare with X-ray data of related compounds, such as brominated dihydroindenes, which validate backbone geometry .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what methodological adjustments optimize product formation?

- Methodological Answer : The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Polar aprotic solvents (DMF, THF) and palladium catalysts (e.g., Pd(PPh₃)₄) enhance reactivity. Evidence from spiroindoline synthesis (62% yield) suggests limiting equivalents of coupling partners to avoid byproducts .

Q. What strategies resolve conflicting structural data between NMR and computational models for this compound?

- Methodological Answer : Combine 2D NMR (e.g., NOESY for spatial proximity) with density functional theory (DFT) calculations. For example, crystallography of a brominated indenone ( ) validated computational bond-length predictions, resolving discrepancies in dihedral angles .

Q. How does steric hindrance from the 4-methyl group affect regioselectivity in reactions involving this compound?

- Methodological Answer : The methyl group at position 4 may hinder nucleophilic attack at the bromomethyl site. Kinetic studies on analogous compounds suggest using bulky bases (e.g., DBU) to mitigate steric effects, as demonstrated in annulation reactions achieving 62% yield despite steric challenges .

Q. What are the common byproducts during synthesis, and how can they be identified and mitigated?

- Methodological Answer : Byproducts include di-brominated derivatives (via over-halogenation) and elimination products (e.g., alkenes). Monitor reactions with TLC (hexane:ethyl acetate, 4:1) and purify via gradient column chromatography. Adjust bromine stoichiometry (1.05–1.1 eq.) and reaction time (<12 hrs) to suppress side pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。